

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-methanamine

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Compound of Interest

Compound Name: **1H-1,2,4-Triazole-3-methanamine**

Cat. No.: **B1297424**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-1,2,4-Triazole-3-methanamine**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, potential biological relevance, and analytical considerations.

Chemical Identity and Properties

1H-1,2,4-Triazole-3-methanamine is a small molecule featuring a 1,2,4-triazole ring functionalized with a methanamine group. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[\[1\]](#)

Table 1: Identifiers for 1H-1,2,4-Triazole-3-methanamine

Identifier	Value
CAS Number	58502-29-7 [2]
IUPAC Name	(1H-1,2,4-triazol-3-yl)methanamine [2]
Molecular Formula	C ₃ H ₆ N ₄ [2]
SMILES	C1=NNC(=N1)CN [2]
InChI	InChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) [2]
InChIKey	LEPSDPCROOMBQG-UHFFFAOYSA-N [2]
PubChem CID	427860 [2]

Table 2: Physicochemical Properties of 1H-1,2,4-Triazole-3-methanamine

Property	Value	Source
Molecular Weight	98.11 g/mol	[2]
Exact Mass	98.059246208 Da	[2]
Topological Polar Surface Area	67.6 Å ²	[2]
Complexity	54.9	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]
LogP (calculated)	-1.1	[2]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **1H-1,2,4-triazole-3-methanamine** is not readily available in published literature, its synthesis can be approached through established

methods for constructing 1,2,4-triazole rings and modifying side chains. One common strategy involves the cyclization of a suitable precursor, such as an amidine or a thiosemicarbazide derivative.

A plausible synthetic route, adapted from methodologies for similar structures, would involve the formation of the 1,2,4-triazole ring from a precursor containing the protected aminomethyl group. The following protocol is a representative example adapted from the synthesis of a structurally related compound.

Proposed Synthetic Pathway

A logical approach to the synthesis of **1H-1,2,4-triazole-3-methanamine** would involve a multi-step process including protection of an amino group, formation of the triazole ring, and subsequent deprotection.



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Caption: Proposed synthetic pathway for **1H-1,2,4-Triazole-3-methanamine**.

Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the synthesis of a substituted 3-amino-1,2,4-triazole, which can be conceptually adapted for the synthesis of **1H-1,2,4-triazole-3-methanamine**.

Step 1: Formation of a Hydrazinecarboximidamide Intermediate

This step involves the reaction of a thiourea or a related precursor with a hydrazine derivative.

- **Reaction Setup:** A solution of a substituted thiourea (1.0 eq) in an appropriate solvent (e.g., water or acetonitrile) is prepared in a round-bottom flask.
- **Oxidation:** An oxidizing agent, such as hydrogen peroxide (5.0 eq), is added in the presence of a catalyst like sodium molybdate dihydrate (0.05 eq). The reaction is typically performed at

a controlled temperature, starting at 0°C and gradually warming to room temperature.

- Reaction with Hydrazine: The resulting sulfonic acid intermediate is then reacted with a hydrazine derivative (1.0 eq). The reaction can be carried out at room temperature or elevated temperatures (e.g., 80°C) depending on the reactivity of the substrates.
- Work-up: The reaction mixture is concentrated under reduced pressure to yield the crude hydrazinecarboximidamide intermediate, which is often used in the next step without further purification.

Step 2: Cyclization to the 1,2,4-Triazole Ring

The intermediate from the previous step is cyclized to form the triazole ring.

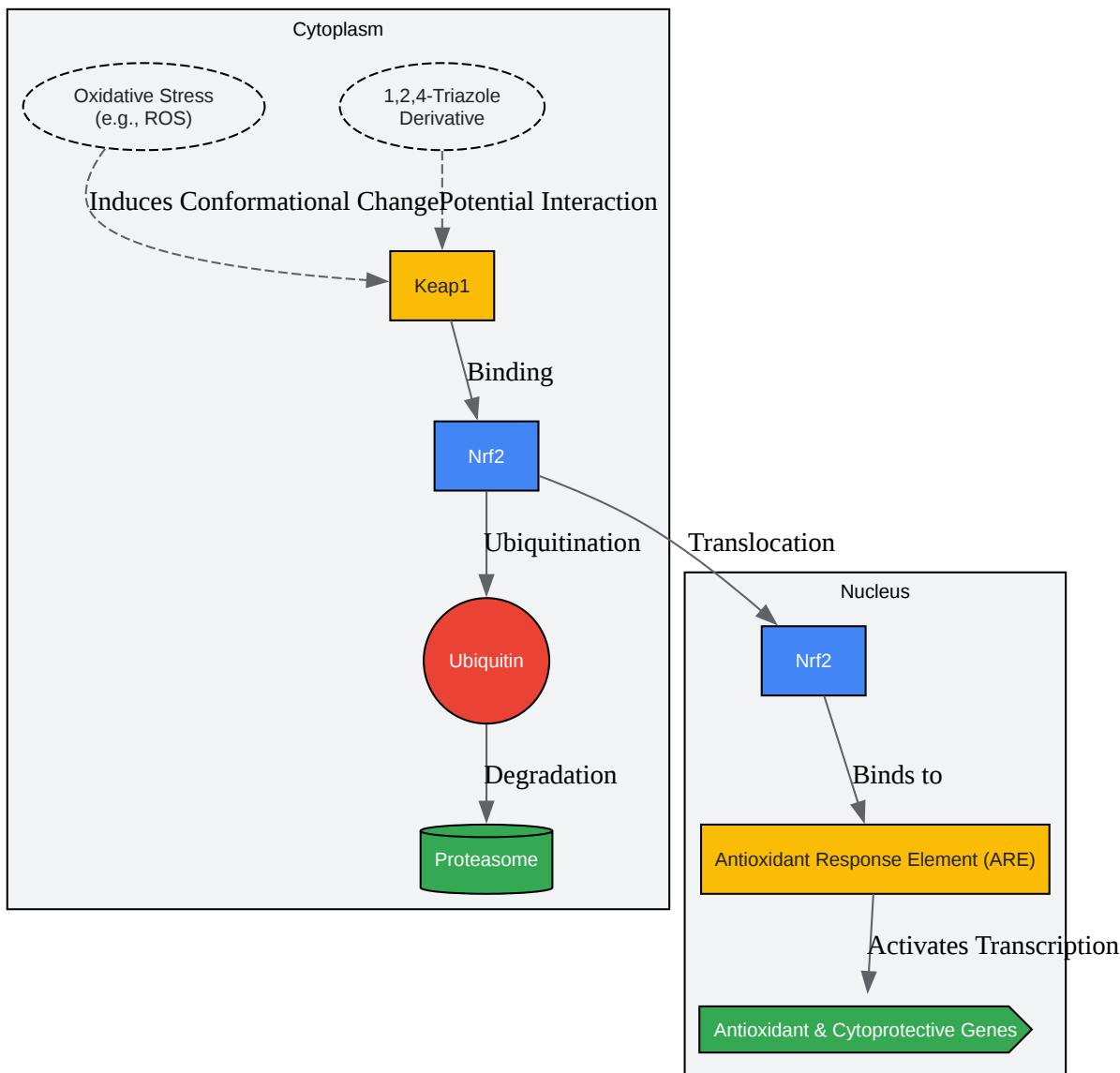
- Cyclization Reaction: The crude hydrazinecarboximidamide is treated with a formic acid equivalent, such as trimethyl orthoformate. The reaction is typically heated to a high temperature (e.g., 140°C) for several hours.
- Purification: The resulting product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired 3-amino-1,2,4-triazole derivative.

Potential Biological Activity and Signaling Pathways

While specific biological data for **1H-1,2,4-triazole-3-methanamine** is limited, the 1,2,4-triazole scaffold is known to be a key component in a variety of biologically active compounds, including antifungal, antiviral, and anticancer agents.^[1] Some 1,2,4-triazole derivatives have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^{[3][4]}

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.^[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.^[5] In the presence of oxidative stress or small molecule activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it promotes the expression of antioxidant and cytoprotective genes.^[3]

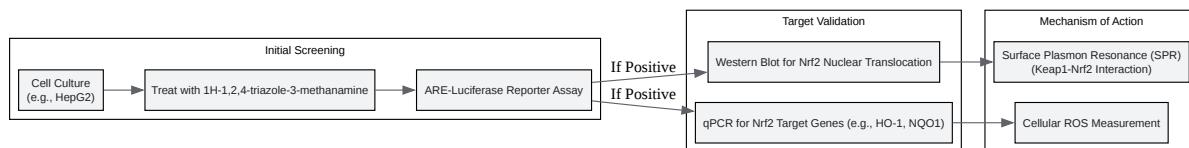
Nrf2 Signaling Pathway

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Caption: The Nrf2 signaling pathway and potential activation by 1,2,4-triazole derivatives.

Experimental Workflow for Investigating Nrf2 Activation

To assess the potential of **1H-1,2,4-triazole-3-methanamine** to activate the Nrf2 pathway, a series of in vitro experiments can be conducted. The following workflow outlines a typical experimental approach.



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Caption: Experimental workflow to investigate Nrf2 activation by **1H-1,2,4-triazole-3-methanamine**.

Analytical Methods

The characterization and quantification of **1H-1,2,4-triazole-3-methanamine** would typically involve standard analytical techniques.

Table 3: Analytical Techniques for Characterization

Technique	Expected Observations
¹ H NMR	Signals corresponding to the methanamine protons (CH ₂) and the triazole ring proton (CH), as well as exchangeable protons of the amino and N-H groups.
¹³ C NMR	Resonances for the carbon atoms of the methanamine group and the triazole ring.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may involve cleavage of the aminomethyl group or opening of the triazole ring.
High-Performance Liquid Chromatography (HPLC)	A single peak indicating the purity of the compound. Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) method may be suitable. ^[6]

Note on Spectral Data: While specific spectral data for **1H-1,2,4-triazole-3-methanamine** is not provided here, the expected patterns are based on the analysis of structurally similar 1,2,4-triazole derivatives.^{[7][8]}

Conclusion

1H-1,2,4-triazole-3-methanamine is a versatile building block with potential applications in drug discovery and development. Its synthesis can be achieved through established heterocyclic chemistry methodologies. The 1,2,4-triazole core suggests potential biological activity, with the Nrf2 signaling pathway being a plausible target for investigation. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this compound. Further experimental work is required to fully elucidate its specific properties and therapeutic potential.

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